2-(Vinyloxy)ethanamine
Description
Chemical Significance of Vinyloxy and Amine Functional Group Synergy
The chemical utility of 2-(vinyloxy)ethanamine stems from the synergistic interplay of its vinyloxy and amine functionalities. The vinyloxy group, being electron-rich, is highly susceptible to cationic polymerization, a key process for creating a variety of polymers. academie-sciences.fr This reactivity allows for the formation of poly(vinyl ether) backbones, which can be tailored to exhibit specific properties.
Simultaneously, the primary amine group offers a site for a multitude of chemical modifications. Amines are nucleophilic and can react with a wide range of electrophiles, enabling the introduction of various side chains and functional moieties onto the polymer structure. nih.gov This dual reactivity is crucial for the development of functional polymers where the backbone provides structural integrity and the side chains impart specific functionalities.
Historical Trajectory and Evolution of Research on Vinyloxyethanamine Derivatives
The story of this compound is intrinsically linked to the broader history of polymer science. The concept of polymers as long-chain molecules, first proposed by Hermann Staudinger in the 1920s, laid the groundwork for the development of new synthetic materials. azom.com The mid-20th century saw a "golden age" of polymer development, with the synthesis of numerous new monomers and the refinement of polymerization techniques. azom.com
The development of bifunctional monomers, which possess two reactive groups, was a significant advancement in this era. fiveable.mechempedia.info These monomers are the building blocks for step-growth polymers and allow for the creation of both linear and cross-linked polymer networks. The synthesis of neoprene in the 1930s, which involves the polymerization of chloroprene, is an early example of the commercial success of a vinyl-containing monomer. wikipedia.org
Research into vinyl ethers and their polymerization has been ongoing for many decades. The ability to create functionalized vinyl ethers through reactions like transetherification has expanded the range of available monomers. academie-sciences.fracademie-sciences.fr The synthesis of polymers from amino-functional vinyl alcohol ethers represents a more recent development, with applications in personal care, hair care, and coatings. scispace.com The evolution of this field has been driven by the desire to create polymers with increasingly complex and well-defined structures, a goal to which this compound is well-suited.
Current Research Frontiers and Prospective Challenges in Vinyloxyethanamine Chemistry
Current research on this compound and its derivatives is focused on harnessing its dual functionality to create advanced materials with tailored properties. One of the most promising areas is the synthesis of functional and smart polymers. The poly(vinyl ether) backbone can be endowed with stimuli-responsive side chains via the amine group, leading to materials that can change their properties in response to external stimuli such as pH, temperature, or light.
The living cationic polymerization of vinyl ethers is another active area of research. rsc.org Achieving a living polymerization of this compound is a significant challenge due to the reactivity of the amine group. However, success in this area would allow for the synthesis of well-defined block copolymers with precise control over molecular weight and architecture. These block copolymers could find applications in areas such as drug delivery, nanotechnology, and surface modification.
The use of this compound in "click chemistry" reactions is also a burgeoning field. The vinyloxy group can participate in thiol-ene reactions, while the amine group can be modified to include other "clickable" functionalities. researchgate.net This allows for the efficient and specific modification of polymers, opening up possibilities for the creation of complex and highly functional materials.
A significant challenge in the field is the development of sustainable synthetic routes to this compound and its derivatives. The use of bio-based feedstocks and green catalytic methods is a key goal for future research. rsc.org Overcoming the challenges associated with the controlled polymerization of this bifunctional monomer will be crucial for unlocking its full potential in the development of next-generation materials.
Structure
3D Structure
Properties
IUPAC Name |
2-ethenoxyethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-2-6-4-3-5/h2H,1,3-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYHHQSTMVVZQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26568-78-5 | |
| Details | Compound: Ethanamine, 2-(ethenyloxy)-, homopolymer | |
| Record name | Ethanamine, 2-(ethenyloxy)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26568-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80985366 | |
| Record name | 2-(Ethenyloxy)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80985366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7336-29-0, 6680-12-2 | |
| Record name | 2-Aminoethyl vinyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7336-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Ethenyloxy)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80985366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Preparative Strategies for 2 Vinyloxy Ethanamine and Its Analogues
Direct Synthetic Pathways to 2-(Vinyloxy)ethanamine
The primary synthetic routes to this compound focus on the direct introduction of the vinyl group onto an ethanolamine (B43304) backbone.
The most common industrial method for synthesizing vinyl ethers, including this compound, is the Favorskii-Shostakovich reaction. This process involves the direct vinylation of an alcohol using acetylene (B1199291) under basic conditions. In the case of this compound, the starting material is ethanolamine, which contains both a hydroxyl and an amino group.
The reaction is typically carried out by treating ethanolamine with acetylene gas at elevated temperatures (120-180°C) and pressures in the presence of a strong base, such as potassium hydroxide (B78521) or sodium metal. The base deprotonates the hydroxyl group of ethanolamine, forming an alcoholate which then acts as a nucleophile, attacking the acetylene molecule to form the vinyl ether. The primary amino group of ethanolamine generally remains intact under these conditions.
Reaction Scheme: HO-CH₂-CH₂-NH₂ + HC≡CH --(KOH, Δ)--> CH₂=CH-O-CH₂-CH₂-NH₂
This one-step process combines etherification (vinylation) and retains the amine functionality, providing a direct and efficient pathway to the target molecule.
Alternative synthetic strategies often rely on multi-step sequences using various precursors, which can offer advantages in terms of reaction conditions and substrate scope. One such approach involves the use of 2-haloethanol derivatives. For instance, a 2-haloethyl vinyl ether can be synthesized first and then reacted with ammonia (B1221849) or a primary amine to introduce the amino group via nucleophilic substitution.
Another precursor-based method is transetherification. This involves the reaction of an alcohol with a readily available vinyl ether, such as ethyl vinyl ether, in the presence of a metal catalyst. academie-sciences.fracademie-sciences.fr Palladium complexes, particularly those with ligands like 1,10-phenanthroline (B135089), have been shown to be effective catalysts for this transformation, allowing the reaction to proceed under milder conditions than the traditional acetylene-based methods. academie-sciences.frrsc.org For the synthesis of this compound, this would involve the palladium-catalyzed reaction of ethanolamine with a vinyl ether donor. Optimization of parameters such as catalyst loading, solvent, and temperature is crucial for achieving high yields and minimizing side reactions like the formation of acetals. academie-sciences.frrsc.org
Advanced Derivatization and Functionalization Approaches
The foundational structure of this compound allows for extensive modification to produce a wide array of derivatives with tailored properties.
Derivatives with tertiary amine groups, such as N,N-dialkyl-2-(vinyloxy)ethanamine, are of significant interest for applications in materials science and as ligands in catalysis. These compounds are typically synthesized by the vinylation of the corresponding N,N-dialkylethanolamine. For example, N,N-dimethylethanolamine can be reacted with acetylene under basic conditions, analogous to the synthesis of the primary amine.
These N,N-dialkyl derivatives have been utilized in stereocontrolled palladium(II)-catalyzed domino Heck/Suzuki diarylation reactions. semanticscholar.org The chelating nature of the aminoethyl side chain plays a crucial role in controlling the regioselectivity and stereoselectivity of these advanced transformations. semanticscholar.org
| Derivative Name | Starting Material | Typical Synthetic Method | Ref. |
| N,N-Dimethyl-2-(vinyloxy)ethanamine | N,N-Dimethylethanolamine | Vinylation with acetylene | semanticscholar.org |
| N,N-Diethyl-2-[2-(vinyloxy)ethoxy]ethanamine | N,N-Diethyl-2-(2-hydroxyethoxy)ethanamine | Vinylation with acetylene or transetherification | researchgate.net |
Bis(2-(vinyloxy)ethyl)amine is a key monomer used in the synthesis of specialized polymers and has been used as a precursor in the synthesis of various heterocyclic compounds. niscpr.res.inresearchgate.net Its synthesis is achieved by the exhaustive vinylation of diethanolamine (B148213) with acetylene. In this reaction, both hydroxyl groups of diethanolamine are converted to vinyl ethers.
Reaction Scheme: HN(CH₂-CH₂-OH)₂ + 2 HC≡CH --(KOH, Δ)--> HN(CH₂-CH₂-O-CH=CH₂)₂
This difunctional monomer can undergo further reactions. For example, it has been condensed with 4-isothiocyanato-4-methyl pentan-2-one to synthesize pyrimidine (B1678525) derivatives. niscpr.res.inresearchgate.net The formation of related oligomers, such as vinyl ether ethoxylate oligomers, has also been noted as a potential side reaction during the ethoxylation of amines under certain conditions, which can be inhibited by the addition of an acid. google.comresearchgate.net
The vinyl group in this compound and its derivatives is susceptible to a variety of functionalization reactions, with significant research focused on controlling the regioselectivity (where the new group attaches) and stereoselectivity (the 3D orientation of the new group).
Palladium-catalyzed reactions have been particularly well-studied. For instance, a palladium(II)-catalyzed domino Heck/Suzuki β,α-diarylation of N,N-dimethyl-2-(vinyloxy)ethanamine has been developed. semanticscholar.org In this process, the internal palladium(II) σ-species formed after the initial carbopalladation is trapped by an arylboronic acid. The stereoselectivity of this diarylation was found to be highly dependent on the electronic nature of the arylboronic acid and the concentration of water in the reaction mixture. semanticscholar.org
Such strategies provide access to complex, highly functionalized molecules from a simple starting material. The ability to control the outcome of these reactions is critical for the synthesis of chiral compounds and materials with precisely defined structures. nih.govorganic-chemistry.org
Incorporation into Polyamine and Heterocyclic Scaffolds
The unique bifunctionality of this compound, possessing both a reactive vinyl ether group and a primary amine, makes it a valuable building block for constructing more complex molecular architectures such as polyamines and heterocycles. Analogues like bis(2-(vinyloxy)ethyl)amine are also instrumental in these synthetic strategies.
One primary application is in the synthesis of pyrimidine derivatives, a class of heterocyclic compounds with a wide range of biological activities. researchgate.net For instance, bis(2-(vinyloxy)ethyl)amine can undergo condensation reactions with various isothiocyanatoketones to yield a variety of pyrimidine derivatives. researchgate.netresearchgate.net This approach allows for the creation of a library of compounds that can be screened for potential therapeutic uses. researchgate.netresearchgate.net The synthesis of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and its analogues is another example where the formation of the pyrimidine ring through cyclization is a key step. researchgate.net
The construction of polyamine backbones is another significant area where these compounds are utilized. researchgate.net Polyamines are crucial in numerous biological processes, and their analogues are synthesized for various research purposes, including the development of antiproliferative agents. researchgate.netnih.gov Synthetic strategies for building the C-N bonds of the polyamine backbone include alkylation reactions and various reduction methods. researchgate.net For example, a common method involves the N-alkylation of amines with haloalkanes, although this can lead to a mixture of products. researchgate.net More controlled, multi-step syntheses are often employed to create specific polyamine analogues. For instance, the synthesis of a building block combining a cyclen macrocycle (a heterocyclic polyamine) with another polyamine chain demonstrates a sophisticated approach to creating complex, multi-functional molecules. nih.gov Sequential reactions involving aminoalkynes and carbonyls, often facilitated by metal catalysis, represent a powerful, atom-economical method for assembling polyfunctionalized nitrogen heterocyclic scaffolds. mdpi.com
Table 1: Examples of Incorporating Vinyloxyethanamine Analogues into Heterocyclic and Polyamine Scaffolds
| Starting Material | Reactant(s) | Product Scaffold | Synthetic Strategy |
| Bis(2-(vinyloxy)ethyl)amine | 4-Isothiocyanato-4-methyl-pentan-2-one | Pyrimidine | Condensation Reaction |
| N-(2-aminoethyl)propane-1,3-diamine (Protected) | 1,4-Bis(bromomethyl)benzene, DO3A-tert-butyl esters | Cyclen-Polyamine Conjugate | Sequential Alkylation |
| N,N'-Dibenzyl-1,3-diaminopropane | N-[(2R)-2,3-Epoxypropyl]-N-ethyl p-toluenesulfonamide | Hydroxylated Norspermine (Polyamine) | Coupling/Ring-Opening |
Green Chemistry Principles in Vinyloxyethanamine Synthesis
In recent years, the principles of green chemistry have become a guiding force in the design of synthetic routes for all chemicals, including this compound and its derivatives. acs.org The focus is on developing processes that are more sustainable, efficient, and environmentally benign. europa.eu This involves maximizing the incorporation of all materials used in the process into the final product (atom economy), using renewable feedstocks, and increasing energy efficiency. epa.govacs.org
A key tenet of green chemistry is the use of renewable feedstocks in place of finite petrochemical resources. epa.gov Plant oils, such as soybean oil, have emerged as promising bio-based precursors for the synthesis of vinyl ether monomers. sc.eduresearchgate.net This approach aligns with the goal of transitioning from fossil-based chemical manufacturing to a more sustainable, biomass-based production model. rsc.org
One successful strategy involves the transesterification of plant oils with 2-(vinyloxy)ethanol (B1195950) to produce fatty acid vinyl ether monomers, such as 2-(vinyloxy)ethyl soyate (2-VOES). researchgate.net This method efficiently transfers the fatty acid chains from triglycerides into a polymerizable monomer with high atom efficiency. sc.edu The resulting bio-based monomers can then be polymerized, often using cationic polymerization, to create linear polymers and other materials. sc.eduresearchgate.net These polymers derived from renewable resources can be used to develop novel materials like non-isocyanate polyurethane (NIPU) networks when reacted with bio-derivable diamines. researchgate.net The development of such processes exemplifies the "carbon capture and usage" concept, providing environmentally friendly products from renewable raw materials. researchgate.net
Table 2: Examples of Bio-based Precursors for Vinyloxy Monomer Synthesis
| Bio-based Precursor | Reagent | Resulting Monomer | Key Process |
| Soybean Oil | 2-(Vinyloxy)ethanol | 2-(Vinyloxy)ethyl soyate (2-VOES) | Transesterification |
| Plant Oil Triglycerides | 2-(Vinyloxy)ethanol | Fatty Acid Vinyl Ether Monomers | Transesterification |
Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com Reactions with poor atom economy generate significant waste, a common issue in the synthesis of fine chemicals and pharmaceuticals. primescholars.com Therefore, designing syntheses with high atom economy is a primary goal. rsc.org
In the context of synthesizing scaffolds using this compound, the choice of reaction type is critical. Addition reactions, for example, are inherently 100% atom-economical in theory, as all reactant atoms are combined in the final product. whiterose.ac.uk In contrast, substitution reactions, like the Gabriel synthesis of amines, often have very low atom economy due to the formation of stoichiometric byproducts. primescholars.com
Table 3: Theoretical Atom Economy Comparison of Reaction Types
| Reaction Type | General Equation | Desired Product | Byproduct(s) | Theoretical Atom Economy |
| Addition Reaction | A + B → C | C | None | 100% |
| Substitution Reaction | A-B + C → A-C | A-C | B | < 100% |
| Wittig Reaction | R₃P=CHR' + R"₂C=O → R"₂C=CHR' | R"₂C=CHR' | R₃P=O | Often < 50% |
| Gabriel Synthesis | Phthalimide salt + R-X → N-Alkylphthalimide → R-NH₂ | R-NH₂ | Phthalhydrazide derivative | Often << 50% |
Reactivity, Reaction Mechanisms, and Mechanistic Studies of 2 Vinyloxy Ethanamine
Polymerization Dynamics and Mechanisms
The polymerization of vinyloxyethanamines is predominantly explored through cationic pathways, owing to the high reactivity of the vinyl ether double bond towards cationic initiators. Radical polymerization presents more significant challenges.
Cationic Polymerization of Vinyloxyethanamines
Cationic polymerization is a form of chain-growth polymerization where a cationic initiator adds to a monomer, creating a cationic intermediate that subsequently reacts with more monomers to form a polymer. nih.gov This method is particularly effective for electron-rich alkenes like vinyl ethers.
The initiation of cationic polymerization of vinyl ethers involves the formation of a carbocationic active center. This is typically achieved using a protonic acid or a Lewis acid in combination with a proton source (cationogen). nih.gov For instance, initiating systems for functional vinyl ethers can include a difunctional cationogen paired with a Lewis acid like ethylaluminum sesquichloride, or a combination of hydrogen iodide and iodine (HI/I₂). acs.orgrsc.orgacs.org
The initiation process can be generalized as follows:
Formation of Initiator: A Lewis acid (e.g., SnCl₄, EtAlCl₂) reacts with a cationogen (e.g., an HCl-adduct of a vinyl ether) to generate a carbocation. nih.gov
Initiation: The generated carbocation (A⁺) attacks the electron-rich double bond of the 2-(vinyloxy)ethanamine monomer (M), forming a new carbocationic species.
A⁺ + CH₂=CH-O-CH₂-CH₂-NH₂ → A-CH₂-CH⁺-O-CH₂-CH₂-NH₂
Propagation then proceeds as the newly formed carbocationic chain end attacks subsequent monomer molecules, extending the polymer chain one unit at a time. nih.gov The presence of the amine group can complicate the reaction, as it may interact with the Lewis acid catalyst or the propagating carbocation.
A significant advancement in cationic polymerization is the development of "living" systems, which proceed without chain-transfer or termination reactions. acs.orgacs.org This allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (MWD), and complex architectures like block copolymers. acs.orgrsc.org
Living cationic polymerization of vinyl ethers is often achieved by stabilizing the propagating carbocation. acs.org This can be done by adding a weak Lewis base (like an ester or ether) to the system, which reversibly interacts with the highly reactive carbocation, preventing unwanted side reactions. acs.org
Research on 2-(vinyloxy)ethyl soyate (2-VOES), a monomer structurally related to this compound, demonstrates a living cationic polymerization process. acs.orgrsc.org Using an initiating system of a difunctional cationogen and ethylaluminum sesquichloride in toluene (B28343) at 0 °C, a linear increase in polymer molecular weight with monomer conversion was observed. acs.orgrsc.org Furthermore, the addition of a fresh batch of monomer to a completed polymerization resulted in continued chain growth, a hallmark of a living system. acs.orgrsc.org
| Parameter | Value | Reference |
| Monomer | 2-(vinyloxy)ethyl soyate (2-VOES) | acs.org, rsc.org |
| Initiating System | Difunctional Cationogen / Et₃Al₂Cl₃ | acs.org, researchgate.net |
| Solvent | Toluene | acs.org, researchgate.net |
| Temperature | 0 °C | acs.org, researchgate.net |
| Molecular Weight Distribution (Mw/Mn) | < 1.2 | acs.org, rsc.org |
| Key Observation | Linear increase of Mn with conversion | acs.org, rsc.org |
| Evidence of Living Polymerization | Molecular weight increased upon second monomer addition | acs.org, rsc.org |
This controlled chain-growth process is crucial for designing advanced polymer architectures. researchgate.net
Copolymerization involves polymerizing a mixture of two or more different monomers. The resulting polymer's composition and properties are determined by the copolymerization kinetics, specifically the monomer reactivity ratios (r₁ and r₂). These ratios compare the rate at which a growing polymer chain ending in one monomer unit adds another molecule of the same monomer versus adding a molecule of the comonomer. quemix.com
Studies on the cationic copolymerization of various vinyl ethers (VEs) with comonomers like 2,3-dihydrofuran (B140613) (DHF) have been conducted to determine these ratios. tandfonline.comtandfonline.com The reactivity ratios are influenced by factors such as the solvent, temperature, and the specific structure of the vinyl ether. tandfonline.comtandfonline.com For example, in the copolymerization of iso-butyl vinyl ether (iBVE) and DHF, the reactivity ratios were found to be higher in more polar solvents and decreased with increasing temperature. tandfonline.com
| System (M₁ / M₂) | Catalyst | Solvent | Temp (°C) | r₁ (VE) | r₂ (DHF) | Reference |
| iBVE / DHF | SnCl₄ | Hexane | -40 | 1.84 | 0.60 | tandfonline.com |
| iBVE / DHF | SnCl₄ | Toluene | -40 | 2.50 | 0.28 | tandfonline.com |
| nBVE / DHF | SnCl₄ | Toluene | -40 | 1.95 | 0.35 | tandfonline.com |
| PVE / DHF | SnCl₄ | Toluene | -40 | 1.76 | 0.37 | tandfonline.com |
Data for the cationic copolymerization of various alkyl vinyl ethers (VE) with 2,3-dihydrofuran (DHF).
Radical Polymerization of Vinyloxyethanamines
Radical polymerization of vinyl ethers is generally less favorable than cationic polymerization. The electron-donating nature of the ether oxygen does not stabilize the propagating radical intermediate effectively, leading to challenges in achieving high molecular weight polymers.
Conventional free-radical homopolymerization of vinyl ethers is often difficult. The propagating radical is highly reactive and prone to side reactions like chain transfer, particularly through hydrogen abstraction from the monomer or polymer backbone. nih.gov This often results in low molecular weight oligomers or fails to produce polymer at all.
Recent research has shown that these challenges can be overcome under specific conditions. One successful approach involves conducting the radical homopolymerization in an aqueous suspension in the presence of lithium hydroxide (B78521). nih.gov This method leverages hydrogen bonding and cation-π interactions to stabilize the growing radical and suppress side reactions, enabling polymerization to near full conversion. nih.gov
Another powerful strategy is the use of controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.netspecificpolymers.comresearchgate.net RAFT polymerization introduces a chain transfer agent to the system, which establishes a dynamic equilibrium between active propagating chains and dormant species. specificpolymers.com This allows for the synthesis of well-defined poly(vinyl ether)s with controlled molecular weights and narrow distributions, even for monomers that are difficult to polymerize via conventional radical methods. nih.govresearchgate.net For instance, controlled polymerization of vinyl ethers has been accomplished using a suitable dithiocarbamate (B8719985) RAFT agent. nih.gov
Radical-Induced Cationic Frontal Polymerization
Radical-Induced Cationic Frontal Polymerization (RICFP) is a method that utilizes a combination of a radical initiator and a salt that generates a superacid to initiate cationic polymerization. digitellinc.com This process creates a localized reaction zone that propagates through the monomer, driven by the heat of the exothermic polymerization. digitellinc.com
The general mechanism for RICFP, which is applicable to vinyl ethers, involves several key steps. When initiated by heat, a radical initiator decomposes, producing radicals. These radicals then reduce a superacid-generating salt, such as an iodonium (B1229267) salt, which in turn generates a superacid. acs.org This superacid initiates the cationic polymerization of monomers like vinyl ethers. The heat released from the polymerization then continues to decompose the radical initiator, creating a self-sustaining frontal reaction. rsc.org Alternatively, UV light can directly decompose the superacid generator to kickstart the process. acs.org
While this mechanism is established for vinyl ethers and epoxies, specific studies detailing the RICFP of this compound are not extensively documented in the reviewed literature. However, research has shown that adding vinyl ethers to epoxy formulations in RICFP can significantly increase the front velocity. researchgate.net The basicity of the amine group in this compound could potentially interfere with the cationic polymerization by neutralizing the generated acid, a factor that would require specific formulation adjustments. For instance, water content in similar systems has been shown to inhibit cationic polymerization, suggesting that basic or nucleophilic additives can significantly impact the reaction. lsu.edu
Isomerization Polymerizations and Mechanistic Insights
Isomerization during polymerization introduces different structural units into the polymer chain than were present in the original monomer. For vinyl ethers, polymerization is typically cationic, as the electron-rich double bond is susceptible to attack by electrophiles but not to radical homopolymerization unless copolymerized with an electron-poor monomer. researchgate.net
In the context of cationic polymerization, mechanistic studies of various vinyl ethers show that the nature of the initiator and reaction conditions are crucial for controlling the polymerization. acs.org For some functionalized vinyl ethers, unique isomerization propagation pathways have been observed, particularly during radical copolymerization with electron-deficient monomers. researchgate.net For example, benzyl (B1604629) vinyl ether exhibits a peculiar isomerization propagation when copolymerized with a pentafluorophenyl-containing acrylate. researchgate.net
While direct studies on the isomerization polymerization of this compound are not prominent, the principles from related systems are informative. The polymerization of vinyl ethers can be influenced by the substituent group. The primary amine in this compound could act as an internal Lewis base, potentially interacting with the propagating cationic center. Such an interaction could influence the stereochemistry and regiochemistry of monomer addition, possibly leading to isomerized structures within the polymer backbone, although this remains a topic for specific investigation.
Catalytic Reactions and Organometallic Transformations
Role as a Deactivating Agent for Olefin Metathesis Catalysts
Amine-containing vinyl ethers, including derivatives of this compound, have been identified as effective deactivating agents, or quenchers, for homogeneous ruthenium-based olefin metathesis catalysts like Grubbs and Hoveyda-Grubbs catalysts. researchgate.netlongdom.org Olefin metathesis is a powerful reaction for forming carbon-carbon double bonds, but stopping the reaction at a desired point and removing the residual ruthenium catalyst are often necessary to prevent product degradation or isomerization. longdom.orgacs.org
The use of vinyl ethers as quenching agents is a common strategy. researchgate.net Specifically, easily synthesized amine-containing vinyl ether derivatives are effective for deactivating all types of homogeneous ruthenium metathesis catalysts. longdom.org The process typically involves adding a few molar equivalents of the vinyl ether to the reaction mixture after the metathesis is complete. longdom.org The presence of the amine functionality in these quenching agents can accelerate catalyst degradation compared to reactions without them. mdpi.com
| Catalyst Type | Quenching Agent Class | General Outcome | Reference |
|---|---|---|---|
| Ruthenium-based (e.g., Grubbs, Hoveyda-Grubbs) | Amine-containing vinyl ethers | Effective deactivation and sequestration of catalyst | longdom.org |
| Second-generation Grubbs catalyst | Primary alkylamines | Rapid quenching via adduct formation and nucleophilic abstraction | nih.gov |
Mechanistic Investigations of Catalyst Quenching
The deactivation of ruthenium metathesis catalysts by vinyl ethers occurs through a well-established mechanism. The ruthenium carbene (or alkylidene) of the active catalyst reacts with the electron-rich double bond of the vinyl ether. This reaction forms a highly unstable ruthenacyclobutane intermediate that rapidly decomposes. The decomposition pathway leads to the formation of a new, highly stable, and catalytically inactive ruthenium-Fischer carbene complex. This process effectively halts the metathesis catalytic cycle.
For amine-containing quenchers, the deactivation can be more complex. Primary alkylamines have been shown to degrade the active species through two distinct mechanisms. nih.gov One pathway involves the amine acting as a nucleophile that attacks the propagating alkylidene, leading to its abstraction. nih.gov Another involves the formation of an amine adduct with the catalyst. nih.gov The high basicity of certain amines can also lead to the deprotonation of the metallacyclobutane intermediate, causing decomposition. mdpi.com While tertiary alkylamines are generally considered more benign, primary amines like that in this compound would be expected to be highly effective, and potentially aggressive, quenching agents. nih.govharvard.edu
Ligand Exchange and Ruthenium Complexation Studies
The quenching process is fundamentally a ligand exchange reaction. The vinyl ether substrate binds to the ruthenium center, displacing another ligand, which in the case of first-generation Grubbs catalysts is typically a phosphine. harvard.edu This initial binding is part of the broader catalytic cycle, but with vinyl ethers, it leads to the irreversible formation of the inactive Fischer carbene.
The presence of a coordinating group on the vinyl ether, such as the amine in this compound or an ether oxygen in di(ethylene glycol) vinyl ether, can facilitate the process. researchgate.net After quenching, the resulting ruthenium byproducts, which are essentially new coordination complexes, can be readily removed from the organic reaction products by simple purification methods like silica (B1680970) gel chromatography. researchgate.net This ease of removal is a significant advantage of using such functionalized vinyl ethers as quenching agents. Studies on related systems show that ligand exchange is a key step in both catalyst activation and deactivation, and the nature of the ligands profoundly influences the catalyst's stability and reactivity. nih.govresearchgate.net
Palladium(II)-Catalyzed Coupling Reactions
The N,N-dimethyl derivative of this compound has been successfully employed as a substrate in Palladium(II)-catalyzed domino reactions. nih.gov Specifically, it participates in a Heck/Suzuki domino diarylation reaction. nih.gov In this process, the vinyl ether undergoes a double arylation at both the α and β positions of the vinyl group. nih.gov
The reaction's success relies on the chelating nature of the dimethylaminoethyl group. diva-portal.orgdiva-portal.org A proposed mechanism involves an initial chelation-controlled carbopalladation step. diva-portal.org The coordination of the nitrogen atom to the palladium center directs the insertion of the vinyl group and forms a stable six-membered palladacycle. diva-portal.org This intermediate prevents the common side-reaction of β-hydride elimination. Following the carbopalladation, a subsequent transmetalation with an arylboronic acid and reductive elimination leads to the second C-C bond formation, resulting in the diarylated product. diva-portal.org The reaction is performed using a Pd(II) catalyst, and an oxidant like p-benzoquinone is used to regenerate the active catalytic species. nih.govnih.gov
| Reaction | Substrate | Catalyst System | Key Mechanistic Feature | Reference |
|---|---|---|---|---|
| Domino Heck/Suzuki Diarylation | N,N-dimethyl-2-(vinyloxy)ethanamine | Pd(II) / p-benzoquinone | Chelation-controlled carbopalladation | nih.govnih.govdiva-portal.org |
| Monoarylation | N,N-dimethyl-2-(vinyloxy)ethanamine | Pd(II) with/without bidentate ligand | Regioselective α- or β-arylation | researchgate.net |
By adjusting the reaction conditions, such as the use of specific ligands, highly regioselective monoarylation at either the α or β position can also be achieved. researchgate.net
Domino Heck/Suzuki β,α-Diarylation Processes
A significant area of research has been the use of amino-substituted vinyl ethers in palladium(II)-catalyzed domino reactions. Specifically, a domino Heck/Suzuki β,α-diarylation has been developed for chelating vinyl ethers like N,N-dimethyl-2-(vinyloxy)ethanamine, a close analog of this compound. diva-portal.orgnih.govresearchgate.net This process allows for the one-pot generation of diarylated saturated ethers from arylboronic acids. acs.orgnih.gov The reaction sequence involves an initial oxidative Heck-Mizoroki arylation at the β-position of the vinyl group, followed by a Suzuki-Miyaura cross-coupling at the α-position. diva-portal.orgacs.org
A key challenge in such processes is preventing the common β-hydride elimination pathway after the first arylation, which would lead to a mono-arylated olefin. diva-portal.org The use of p-benzoquinone (p-BQ) as a reoxidant and stabilizing ligand for the palladium(II) catalyst is crucial for suppressing this side reaction and facilitating the subsequent Suzuki coupling. diva-portal.orgdiva-portal.org The reaction typically proceeds by using an excess of the arylboronic acid in the presence of a palladium catalyst, such as Pd(O₂CCF₃)₂ or Pd(OAc)₂, and p-BQ in a suitable solvent like 1,4-dioxane. nih.gov The result is a highly efficient method for creating vicinal C-C bonds across the alkene. researchgate.net
Table 1: Representative Conditions for Domino Heck/Suzuki Diarylation
| Parameter | Condition | Source |
|---|---|---|
| Substrate | N,N-dimethyl-2-(vinyloxy)ethanamine | nih.gov |
| Catalyst | Pd(O₂CCF₃)₂ (0.05 equiv) | nih.gov |
| Aryl Source | Arylboronic acid (3 equiv) | nih.gov |
| Ligand/Oxidant | p-Benzoquinone (1.1 equiv) | nih.gov |
| Solvent | 1,4-Dioxane | nih.gov |
| Temperature | 40 °C | nih.gov |
Chelation-Controlled Carbopalladation Mechanisms
The success of the domino diarylation process is fundamentally linked to a chelation-controlled mechanism. The amino group in this compound and its N-alkylated derivatives plays a pivotal role by coordinating to the palladium center. acs.orgnih.gov This coordination directs the regioselectivity of the initial carbopalladation step, where the aryl group from the organopalladium intermediate adds to the vinyl ether. diva-portal.org
The proposed mechanism involves the formation of a six-membered palladacycle intermediate after the carbopalladation step. acs.orgnih.govresearchgate.net This cyclic intermediate is stabilized by the chelating amine and the presence of p-benzoquinone. acs.orgdiva-portal.org This stabilization is critical as it inhibits β-hydride elimination, allowing the palladium(II) σ-species to persist and subsequently undergo transmetalation with a second molecule of the arylboronic acid. The cycle concludes with a reductive elimination step that forms the second C-C bond, yielding the diarylated ether product and regenerating the active palladium(II) catalyst. acs.orgnih.gov Density Functional Theory (DFT) calculations have supported this proposed mechanism, emphasizing the essential role of both chelation and the p-BQ ligand in guiding the reaction pathway toward the desired diarylated product. diva-portal.orgdiva-portal.org
Enantioselective and Diastereoselective Control in Catalytic Cycles
Leveraging the chelation-controlled mechanism, efforts have been made to develop stereocontrolled versions of the domino Heck/Suzuki diarylation. diva-portal.orgnih.gov By incorporating a chiral auxiliary into the chelating vinyl ether substrate, it is possible to control the stereochemical outcome of the reaction. diva-portal.orgnih.gov For instance, using chiral cyclic amino vinyl ethers has allowed for the generation of diastereomerically enriched diarylated products. diva-portal.orgnih.gov
The diastereomeric ratio of the products has been shown to be highly dependent on the reaction conditions, including the structure of the arylboronic acid and the concentration of water in the reaction medium. diva-portal.orgnih.govnih.gov In some cases, diastereomeric ratios of up to 39:1 have been achieved, demonstrating effective stereochemical control. diva-portal.orgnih.govnih.gov This approach represents a significant advancement, as it provides a pathway to complex, stereodefined ether structures from simple starting materials. nih.govnih.gov The ability to influence the formation of a new stereogenic center relies on the chiral directing group guiding the facial selectivity of the initial carbopalladation step. diva-portal.org
Intrinsic Chemical Reactivity of Functional Groups
Beyond its role in sophisticated catalytic systems, the reactivity of this compound is defined by the distinct chemical properties of its vinyloxy and primary amine functionalities.
Electrophilic and Nucleophilic Character of the Vinyloxy Group
The vinyloxy group (CH₂=CHO-) exhibits dual reactivity. The oxygen atom's lone pairs are in conjugation with the π-system of the double bond, increasing the electron density of the β-carbon. This makes the vinyloxy group susceptible to attack by electrophiles. However, the electron-withdrawing nature of the oxygen atom also imparts some electrophilic character to the double bond, particularly when the group is part of a radical cation intermediate. thieme-connect.de In such cases, the enol ether radical cation can act as an oxidant. thieme-connect.de Generally, the vinyloxy group functions as a nucleophile, readily participating in reactions like acid-catalyzed hydrolysis to form acetaldehyde (B116499) and 2-aminoethanol. The π-bond can also be activated by transition metal catalysts, such as Rh(I), initiating rearrangements. acs.org
Amine Reactivity in Condensation and Addition Reactions
The primary amine group (-NH₂) in this compound is a potent nucleophile and a weak base due to the lone pair of electrons on the nitrogen atom. studymind.co.uklibretexts.org This functionality allows the molecule to participate in a wide array of classic amine reactions.
It readily undergoes condensation reactions with carbonyl compounds such as aldehydes and ketones. wikipedia.orgpressbooks.pub This acid-catalyzed reaction proceeds through a carbinolamine intermediate, which then eliminates water to form an imine (a Schiff base). libretexts.orgwikipedia.orgpressbooks.pub The reaction is reversible and must often be driven to completion by removing the water as it forms. wikipedia.org
Reaction Scheme: Imine Formation
The amine also partakes in addition reactions, such as nucleophilic substitution with alkyl halides to form secondary, tertiary, and eventually quaternary ammonium (B1175870) salts. studymind.co.uk Furthermore, it can react with acyl chlorides and acid anhydrides in nucleophilic addition-elimination reactions to yield amides. studymind.co.uk
Thermochemical Decomposition Pathways and Unimolecular Reactions
The thermal stability of this compound is limited, and it can undergo unimolecular decomposition upon heating. Computational studies have explored potential decomposition pathways. One significant pathway involves the direct elimination of an ammonia (B1221849) molecule (NH₃), which has a calculated enthalpic barrier of 271.9 kJ/mol. researchgate.net Other studies on related aminovinyl compounds suggest that unimolecular reactions can proceed via the heterolysis of bonds, particularly in solvolytic media. rsc.org For radicals derived from similar structures, such as the 2-(vinyloxy)ethan-1-yl radical, complex rearrangements including cyclization to form tetrahydrofuran-based radicals can occur, followed by ring-opening and further decomposition. acs.org The study of unimolecular reactions of protonated amines in the gas phase also shows that fragmentation to form imines and alkenes are common pathways, driven by the stability of the resulting products. acs.org
Polymer Science and Advanced Materials Applications of 2 Vinyloxy Ethanamine
Rational Design and Controlled Synthesis of Poly(2-(Vinyloxy)ethanamine) and Copolymers
The synthesis of well-defined polymers from this compound hinges on the ability to control key polymer characteristics such as molecular weight, dispersity, and architecture. Living cationic polymerization and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have emerged as the principal techniques to achieve this control.
Precision Control over Polymer Molecular Weight and Dispersity
Living cationic polymerization is a powerful method for the controlled polymerization of vinyl ethers. The key to achieving a living process, characterized by the absence of chain termination and transfer reactions, is the stabilization of the propagating carbocationic species. This is often accomplished by using a combination of a cationogen initiator and a Lewis acid in the presence of a mild Lewis base, such as an ester or an ether. acs.org This approach allows for the synthesis of poly(this compound) with predictable molecular weights that increase linearly with monomer conversion and exhibit low dispersity (Đ), typically below 1.2. researchgate.net
Another robust technique for controlling the polymerization of vinyl monomers is RAFT polymerization. researchgate.net While typically a radical process, RAFT can be adapted for cationic polymerization, offering another avenue for precise control over the molecular weight and dispersity of poly(this compound). nih.govnih.gov
The following table summarizes typical results for the controlled polymerization of vinyl ethers, demonstrating the high degree of control achievable.
| Polymerization Method | Monomer | Initiator/CTA | Dispersity (Đ) | Reference |
| Living Cationic Polymerization | Isobutyl vinyl ether (IBVE) | Cationogen/EtAlCl₂ | 1.1 - 1.2 | nih.gov |
| Living Cationic Polymerization | 2-(Vinyloxy)ethyl soyate | Difunctional cationogen/EtAlCl₂·EtOAc | < 1.2 | researchgate.net |
| RAFT Polymerization | Vinyl Acetate (B1210297) | Xanthate-based CTA | ~1.2 | researchgate.net |
Synthesis of Complex Polymer Architectures: Block, Graft, and Star Copolymers
The living nature of these controlled polymerization techniques enables the synthesis of complex polymer architectures with high precision.
Block Copolymers: The sequential addition of different monomers is a straightforward approach to synthesizing block copolymers. For instance, a living poly(this compound) chain can be used to initiate the polymerization of a second monomer, resulting in a diblock copolymer. The combination of living cationic polymerization and RAFT polymerization has proven particularly effective for creating novel block copolymers. nih.gov A poly(vinyl ether) macro-chain transfer agent can be synthesized via living cationic polymerization and subsequently used to control the RAFT polymerization of another monomer, yielding well-defined block copolymers. researchgate.netnih.gov
Graft Copolymers: Graft copolymers can be prepared by "grafting-from" a polymer backbone containing initiating sites. A polymer with pendant groups capable of initiating the polymerization of this compound can be used to grow poly(this compound) side chains.
Star Copolymers: The synthesis of star-shaped poly(vinyl ether)s has been successfully achieved through a "core-first" approach using a multifunctional initiator or by a polymer-linking reaction. In the latter method, living poly(vinyl ether) chains are reacted with a small amount of a divinyl compound, which acts as a linking agent to form the core of the star. acs.orgnih.gov This method has been shown to produce star-shaped poly(isobutyl vinyl ether) with a quantitative yield and narrow molecular weight distributions (Đ = 1.1–1.2). nih.gov The number of arms in the star polymer can be controlled by adjusting the reaction conditions. nih.gov
Post-Polymerization Functionalization and Modification Strategies
The pendant amine and the poly(vinyl ether) backbone of poly(this compound) offer multiple avenues for post-polymerization modification, allowing for the introduction of a wide range of functionalities.
Acid-Catalyzed Acetal (B89532) and Thioacetal Formation on Polymer Backbones
The vinyl ether groups along the polymer backbone can undergo acid-catalyzed addition reactions with alcohols and thiols to form acetals and thioacetals, respectively. nih.govrsc.org These linkages are often of interest for biomedical applications due to their susceptibility to hydrolysis under acidic conditions, which can be exploited for drug delivery systems. nih.gov The reaction of a vinyl ether-functionalized polymer with an alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA), leads to the formation of acetal linkages. nih.gov Similarly, reaction with a thiol under acidic conditions yields thioacetals. nih.gov Research on a vinyl ether-functional polycarbonate showed a higher efficiency for acetalization (around 51% conversion) compared to thioacetalization (around 36% conversion) under similar conditions. nih.gov
| Reaction Type | Reagent | Catalyst | Linkage Formed | Reference |
| Acetalization | Alcohol | Acid | Acetal | nih.gov |
| Thioacetalization | Thiol | Acid | Thioacetal | nih.gov |
Thiol-Ene "Click" Reactions for Side-Chain Functionalization
The vinyl ether moieties on the polymer backbone can also be functionalized using the highly efficient thiol-ene "click" reaction. nih.gov This reaction proceeds via a radical mechanism, often initiated by a photoinitiator and UV light, and results in the formation of a stable thioether linkage. wiley-vch.de This method offers a robust and versatile strategy for attaching a wide variety of thiol-containing molecules to the polymer, enabling the introduction of diverse functionalities. The reaction is typically high-yielding and proceeds under mild conditions. d-nb.info
Orthogonal Functionalization of Dual-Functional Polymers
The presence of both a vinyl ether group and a primary amine group in the this compound monomer unit allows for orthogonal functionalization of the resulting polymer. This means that the two functional groups can be reacted independently of each other, allowing for the creation of complex, multifunctional materials.
For example, the vinyl ether groups can be selectively modified using the reactions described above (acetalization, thioacetalization, or thiol-ene chemistry). The primary amine groups, on the other hand, can undergo a different set of reactions, such as amidation or reductive amination, without affecting the vinyl ether functionalities. This orthogonal approach provides a powerful tool for the precise design and synthesis of polymers with tailored properties and functionalities. The ability to combine cationic polymerization of the vinyl ether with subsequent modifications of the amine group opens up possibilities for creating polymers with distinct segments having different chemical properties. nih.gov
Development of Specialty Polymeric Materials
The incorporation of this compound into polymer chains imparts specific functionalities that enable the development of materials with enhanced or novel properties. The primary amine group, in particular, serves as a versatile handle for cross-linking, post-polymerization modification, and introducing environmental responsiveness.
Thermoplastic elastomers (TPEs) are a class of polymers that combine the processing advantages of thermoplastics with the flexibility and elasticity of thermoset rubbers. nih.gov This behavior typically arises from a phase-separated morphology in block copolymers, which consist of physically cross-linked "hard" segments and flexible "soft" segments. nih.govharth-research-group.org
While direct synthesis of TPEs from this compound is not extensively documented, its structure is well-suited for creating the necessary block copolymer architectures. frontiersin.org Controlled polymerization techniques, such as Reversible Addition-Fragmentation Chain-Transfer (RAFT) or living cationic polymerization, are essential for synthesizing the well-defined block copolymers that form TPEs. harth-research-group.orgresearchgate.netlookchem.com A poly(this compound) (PVOE) block could function as a hard segment due to strong intermolecular hydrogen bonding between the primary amine groups. When combined with a soft, low-glass-transition-temperature (Tg) block (e.g., from a long-chain alkyl vinyl ether), the resulting block copolymer could exhibit thermoplastic elastomeric properties.
Table 1: Hypothetical Design of a PVOE-Based Thermoplastic Elastomer
| Component | Polymer Block Example | Function | Rationale for Performance |
| Hard Segment | Poly(this compound) | Physical Cross-link | Inter-chain hydrogen bonding via amine groups creates a rigid, reversible network at service temperatures. |
| Soft Segment | Poly(isobutyl vinyl ether) | Elastomeric Matrix | Flexible polymer chains with low Tg provide rubber-like elasticity. |
| Architecture | A-B-A Triblock Copolymer | Thermoplastic Elastomer | The soft block is anchored by hard end-blocks, forming a processable and elastic material. |
The ability to create block copolymers with precisely controlled architectures opens the door to tailoring the mechanical properties of these materials to meet the demands of specific applications. harth-research-group.orgfrontiersin.org
The dual functionality of this compound and its analogs is highly beneficial in the formulation of high-performance coatings and adhesives. lookchem.comsci-hub.se The vinyl ether group provides a reactive site for polymerization, forming the polymer backbone of the coating or adhesive. sci-hub.se The primary amine group offers a locus for strong interactions with substrates and for subsequent cross-linking reactions.
In coatings, the amine functionality can improve adhesion to various surfaces through hydrogen bonding or covalent bond formation. It also serves as a reactive site for cross-linking with other components in the formulation, such as epoxies or isocyanates, to create a durable, chemically resistant network. lookchem.com Similarly, in adhesives, these interactions lead to enhanced bond strength. lookchem.com Related amino vinyl ether compounds are explicitly used as key components in formulating high-strength adhesives and durable protective coatings. lookchem.comsci-hub.se
Table 2: Role of Functional Groups in this compound-Based Coatings
| Functional Group | Role in Formulation | Resulting Property Enhancement |
| Vinyl Ether Group | Polymerization / Film Formation | Creates the base polymer matrix of the coating. |
| Primary Amine Group | Adhesion Promotion | Improves bonding to metal, glass, and other polar substrates via hydrogen bonding. |
| Primary Amine Group | Cross-linking Site | Reacts with curing agents (e.g., epoxy resins) to increase network density, enhancing hardness, durability, and chemical resistance. lookchem.com |
Smart polymers are materials that exhibit significant, reversible changes in their properties in response to small external stimuli. google.com The presence of the primary amine group makes poly(this compound) an intrinsically pH-responsive polymer. google.comethz.chnih.gov Polymers containing such basic groups are known as polyelectrolytes. nih.gov
The mechanism of pH response is based on the protonation and deprotonation of the amine groups. At a pH below the polymer's acid dissociation constant (pKa), the amine groups accept protons to become positively charged ammonium (B1175870) ions (-NH₃⁺). The resulting electrostatic repulsion between these charges along the polymer backbone forces the chain into an extended, uncoiled conformation, leading to polymer swelling in a hydrogel or dissolution in a solution. nih.gov Conversely, at a pH above the pKa, the amine groups are deprotonated and neutral (-NH₂), reducing electrostatic repulsion. This allows the polymer chains to collapse into a more compact, hydrophobic state, causing the polymer to de-swell or precipitate from the solution. nih.govmdpi.com This reversible transition makes PVOE-based materials highly suitable for applications in sensors, controlled release systems, and biomedical devices. frontiersin.orgexpresspolymlett.com
Table 3: pH-Responsive Behavior of Poly(this compound)
| Environmental Condition | State of Amine Group | Dominant Interaction | Macroscopic State (in Aqueous Media) |
| Low pH (pH < pKa) | Protonated (-NH₃⁺) | Electrostatic Repulsion | Soluble / Swollen Hydrogel |
| High pH (pH > pKa) | Neutral (-NH₂) | Hydrophobic Interaction | Insoluble / Collapsed Hydrogel |
Copolymerization of this compound with other functional monomers, such as the thermoresponsive monomer 2-hydroxypropyl acrylate, can lead to the creation of dual-stimuli responsive materials that react to both pH and temperature. researchgate.net
Advanced Polymer Architectures and Self-Assembly Phenomena
The synthesis of block copolymers containing this compound enables the fabrication of highly ordered nanostructures through self-assembly processes. These structures are of great interest for nanotechnology and biomedical applications.
Polymerization-Induced Self-Assembly (PISA) is an efficient one-pot method for producing block copolymer nanoparticles with controlled morphologies, such as spheres, worms, and vesicles, at high concentrations. mdpi.comnih.govacs.org The process typically involves using a soluble polymer block (a macro-chain transfer agent in RAFT polymerization) to initiate the polymerization of a second monomer. acs.org As the second block grows, it becomes insoluble in the reaction medium, triggering in-situ self-assembly into nanoparticles. nih.govrsc.org
A PISA synthesis involving this compound can be designed to produce pH-responsive nanoparticles. For example, a hydrophilic, non-ionic polymer like poly(ethylene glycol) (PEG) can be used as the stabilizing macro-chain transfer agent. The subsequent polymerization of this compound at a neutral or high pH (where the PVOE block is insoluble) would drive the self-assembly.
Table 4: Proposed RAFT Dispersion PISA Formulation for pH-Responsive Nanoparticles
| Component | Example Material | Role in PISA Process |
| Solvent | Water/Ethanol mixture at pH > 8 | Selective solvent; solubilizes stabilizer and monomer, but not the growing core-forming block. |
| Stabilizer Block | PEG-based RAFT Agent | Forms the soluble corona of the nanoparticles, providing steric stabilization. |
| Core-Forming Monomer | This compound | Polymerizes to form the insoluble core, driving self-assembly. The amine groups provide pH-responsiveness. |
| Initiator | AIBN (or similar) | Initiates the polymerization. |
The resulting nanoparticles would be stable at the synthesis pH but could be triggered to change their morphology or disassemble completely upon a decrease in pH, as the PVOE core becomes protonated and hydrophilic. rsc.org This offers a powerful route to creating smart nanocarriers. mdpi.com
Amphiphilic block copolymers, which contain distinct hydrophilic and hydrophobic segments, can spontaneously self-assemble in a selective solvent to form ordered structures like micelles and vesicles (also known as polymersomes). nih.govmdpi.comnih.gov A block copolymer such as poly(ethylene glycol)-block-poly(this compound) (PEG-b-PVOE) is a prime candidate for forming such structures.
In an aqueous solution at a pH above the pKa of PVOE, the PVOE block is hydrophobic, while the PEG block is hydrophilic. This amphiphilicity drives the self-assembly into core-shell micelles, where the hydrophobic PVOE blocks form the core and the hydrophilic PEG blocks form the outer corona. rug.nl These micelles can serve as nanocarriers to encapsulate hydrophobic molecules in their core. rug.nl
A key feature of these PVOE-based micelles is their inherent pH-responsiveness. When the pH of the solution is lowered, the amine groups in the micellar core become protonated. This hydrophobic-to-hydrophilic transition increases the core's polarity, leading to the swelling and eventual disassembly of the micelle. mdpi.com This "on-demand" release mechanism is a highly sought-after feature for targeted drug delivery systems. nih.gov The stability and size of these nano-aggregates can be precisely controlled by tailoring the relative lengths of the hydrophilic and hydrophobic blocks. nih.gov
Table 5: Characteristics of Self-Assembled PEG-b-PVOE Micelles
| Property | Description | Controlling Factor |
| Formation | Self-assembly in aqueous solution at pH > pKa. | Hydrophobic interactions of the neutral PVOE block. |
| Structure | Core-shell spherical micelles. | PVOE forms the core; PEG forms the corona. rug.nl |
| Size | Typically in the nanometer range (e.g., 20-100 nm). | Relative block lengths of PEG and PVOE. nih.gov |
| Stimulus Response | Disassembly at pH < pKa. | Protonation of the PVOE core leads to its solubilization. mdpi.com |
Computational Chemistry and Theoretical Investigations of 2 Vinyloxy Ethanamine
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of 2-(vinyloxy)ethanamine, which in turn govern its reactivity and spectroscopic characteristics.
Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. For this compound, DFT calculations can be employed to map out the potential energy surfaces of its various reactions, identifying the most probable pathways. For instance, in palladium-catalyzed cross-coupling reactions, a common application for vinyl ethers, DFT can help in understanding the intricate steps of the catalytic cycle, such as oxidative addition, migratory insertion, and reductive elimination. nih.govdiva-portal.org
By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This allows for the elucidation of the role of catalysts, solvents, and substituents in influencing the reaction outcome. For example, in the context of a domino Heck/Suzuki reaction involving chelating vinyl ethers, DFT calculations have been shown to be crucial in understanding the chelation-controlled carbopalladation step. nih.govdiva-portal.org While specific DFT studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles from related vinyl ether systems are directly applicable.
A theoretical investigation into the reductive deamination of primary amines using a B(C₆F₅)₃ catalyst with hydrosilanes provides a relevant parallel. DFT calculations for this system revealed a plausible reaction pathway involving the formation of a monosilylammonium borohydride (B1222165) intermediate as the rate-determining step. frontiersin.org A similar approach could be applied to understand the reactions of the amine group in this compound.
A key aspect of understanding reaction mechanisms is the characterization of transition states and the determination of reaction barriers. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of a chemical transformation. acs.org The energy difference between the reactants and the transition state is the activation energy or reaction barrier, which is a critical factor in determining the reaction rate.
Computational methods, particularly DFT, are adept at locating and characterizing the geometry and energy of transition states. For vinyl ethers, studies have been conducted on the breakdown of these molecules, where the kinetic parameters and activation energies for their decomposition have been calculated. pleiades.online For instance, the enthalpic barrier for the direct elimination of ammonia (B1221849) (NH₃) from this compound has been reported, providing a quantitative measure of the energy required for this specific unimolecular decomposition pathway.
Furthermore, computational studies on the reaction of vinyl ether-tetrazine compounds have revealed that interactions between the ether oxygen and the tetrazine nitrogen can lead to a reduced rotational barrier, influencing the reactivity. nih.gov Given the presence of both an ether oxygen and an amine nitrogen in this compound, similar intramolecular interactions could play a significant role in its transition states and reaction barriers. The accurate calculation of these barriers is essential for predicting reaction kinetics and selectivity. nih.govnsf.govrsc.orgdiva-portal.org
Below is a table summarizing representative calculated reaction barriers for related vinyl ether systems, illustrating the type of data that can be obtained through computational studies.
| Reaction / Process | System | Computational Method | Calculated Barrier (kcal/mol) |
| Intermolecular Bonding | Allyl Ether Radical + Allyl Ether | DFT | 26.6 acs.org |
| Rearrangement | Propargyl Vinyl Ethers | DFT | 14-15 bolivianchemistryjournal.org |
| Rotational Barrier | Methyl Vinyl Ether-Tetrazine | DFT | 3.9 nih.gov |
This table presents data from analogous systems to illustrate the application of computational methods in determining reaction barriers.
The three-dimensional structure and conformational preferences of a molecule are crucial for its reactivity and interactions with other molecules. This compound possesses several rotatable bonds, leading to a variety of possible conformations. Computational methods can be used to perform a systematic search of the conformational space to identify the most stable conformers and the energy barriers between them.
For example, a conformational analysis of structurally related 2-[2-(3-methoxyphenyl)ethyl]phenoxyalkylamines was performed using systematic search methods to understand their binding affinity to serotonin (B10506) receptors. mdpi.com Similarly, quantum chemistry has been used to analyze the conformational preferences of antitubercular nitroimidazole analogs, suggesting a preference for a pseudoequatorial orientation of certain substituents. nih.gov
For this compound, computational analysis can predict the preferred orientation of the vinyloxy group relative to the ethanamine backbone. This is important as the spatial arrangement of the vinyl and amine functional groups can influence its participation in polymerization and other reactions. Furthermore, in reactions where new stereocenters are formed, computational methods can be used to predict the stereochemical outcome. By calculating the energies of the diastereomeric transition states leading to different stereoisomers, the preferred product can be identified. nih.gov This is particularly relevant for predicting the stereoselectivity of reactions such as the Diels-Alder reaction, where vinyl ethers are often used as dienophiles. nih.gov
Molecular Dynamics Simulations
While quantum chemical calculations are excellent for studying the details of chemical reactions, molecular dynamics (MD) simulations are better suited for modeling the behavior of larger systems, such as polymers and self-assembled structures, over time.
This compound can act as a monomer in polymerization reactions. Molecular dynamics simulations can be used to model the polymerization process itself, providing insights into chain growth, termination, and the resulting polymer architecture. researchgate.net For instance, the living cationic polymerization of vinyl ethers is a well-established experimental technique, and MD simulations can help in understanding the dynamics of the growing polymer chain and its interaction with the catalyst and solvent.
Coarse-grained MD models, such as the PolySMart scheme, offer a computationally efficient way to simulate the polymerization of monomers into large polymer chains, capturing essential characteristics like molecular weight distribution. tue.nl While specific MD simulations of the polymerization of this compound are not readily found in the literature, the methodologies developed for other polymers can be adapted. Such simulations could predict properties of the resulting poly(this compound), such as its glass transition temperature and mechanical properties.
The presence of both a hydrophilic amine group and a more hydrophobic vinyloxyethyl group gives this compound an amphiphilic character. This suggests that the corresponding polymer, poly(this compound), could exhibit interesting self-assembly behavior in solution. Molecular dynamics simulations are a powerful tool to study these phenomena. mdpi.com
MD simulations can model how polymer chains interact with each other and with solvent molecules, leading to the formation of aggregates like micelles or vesicles. nih.govresearchgate.net These simulations can reveal the driving forces for self-assembly, such as hydrophobic interactions and hydrogen bonding involving the amine groups. By analyzing the trajectories of the atoms over time, one can characterize the size, shape, and internal structure of the self-assembled aggregates. chemrxiv.org
For example, studies on the self-assembly of other amphiphilic poly(vinyl ether)s have shown that they can form aggregates in aqueous solutions. nih.gov Computational modeling of these systems can establish relationships between the molecular structure of the polymer and the morphology of the resulting self-assembled structures. rsc.org
The table below outlines the key intermolecular interactions that would be considered in a computational study of the self-assembly of poly(this compound).
| Interaction Type | Description | Potential Role in Self-Assembly |
| Hydrogen Bonding | Between the amine groups of different polymer chains and with water molecules. | Promotes aggregation and influences the structure of the hydrophilic corona of micelles. |
| Hydrophobic Interactions | The tendency of the vinyloxyethyl backbone to avoid contact with water. | Drives the formation of a hydrophobic core in self-assembled structures. |
| van der Waals Forces | Weak, non-specific attractions between all atoms. | Contribute to the overall cohesion of the polymer aggregates. |
| Dipole-Dipole Interactions | Arising from the polar C-O and C-N bonds. | Influence the packing and orientation of polymer chains within the aggregates. |
Quantitative Structure-Reactivity Relationship (QSAR) Studies
Quantitative Structure-Reactivity Relationship (QSRR), a specialized area within QSAR, is a computational modeling method used to predict the reactivity of chemical compounds based on their molecular structure. wikipedia.org This approach is predicated on the principle that the chemical structure of a molecule, encoded in numerical descriptors, dictates its reactivity. By establishing a mathematical model, QSRR can forecast the behavior of new or untested compounds, thereby guiding experimental research and synthesis. spu.edu.symedcraveonline.com
While specific, dedicated QSRR studies on this compound are not extensively documented in publicly available literature, the principles of QSAR/QSRR can be readily applied to understand its reactivity. The molecule contains two key functional groups that determine its chemical behavior: the electron-rich vinyl ether group and the nucleophilic primary amine group. Both moieties are highly amenable to theoretical investigation. For instance, studies on vinyl ether monomers have successfully used QSAR to model reactivity in polymerization processes. researchgate.net
A hypothetical QSRR investigation of this compound would involve calculating a variety of molecular descriptors. wiley.com These descriptors can be categorized into several groups:
Constitutional (1D) Descriptors: These are the most basic descriptors, derived directly from the molecular formula, such as molecular weight and atom counts. researchgate.net
Topological (2D) Descriptors: These describe the atomic connectivity within the molecule, including branching and shape indices.
Quantum-Chemical (3D) Descriptors: These are derived from the 3D coordinates of the molecule and include electronic and energetic parameters. They are particularly important for modeling reactivity. researchgate.net
For this compound, quantum-chemical descriptors are crucial for predicting its reactivity. The vinyl ether group is susceptible to electrophilic attack and plays a key role in cationic polymerization. nih.gov The primary amine group can act as a base or nucleophile. A QSRR model would aim to correlate descriptors representing these electronic features with a measured reactivity parameter, such as the rate constant of a specific reaction.
Key descriptors for a QSRR model of this compound would likely include:
HOMO and LUMO Energies: The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to predicting chemical reactivity. A high HOMO energy indicates a greater propensity to donate electrons (nucleophilicity), while a low LUMO energy suggests a greater ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of molecular stability. researchgate.net
Partial Atomic Charges: The distribution of electron density across the molecule, represented by partial charges on each atom, can identify the most likely sites for nucleophilic or electrophilic attack. The nitrogen of the amine and the oxygen of the ether would be key atoms of interest.
Polarizability: This describes how easily the electron cloud of the molecule can be distorted by an external electric field, which is relevant in reactions involving polar transition states. researchgate.net
A typical QSRR study would generate a multilinear regression (MLR) equation of the following form:
Reactivity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
Where Reactivity is the property to be predicted, Dₙ are the molecular descriptors, and cₙ are the regression coefficients determined from a training set of molecules. wikipedia.org
Below is an interactive table showcasing the types of descriptors that would be calculated for this compound in a hypothetical QSRR study and their relevance to its reactivity.
| Descriptor Type | Specific Descriptor | Calculated Value (Illustrative) | Significance in Reactivity Modeling |
| Quantum-Chemical | HOMO Energy | -9.5 eV | Indicates the electron-donating ability (nucleophilicity) of the molecule. Higher values suggest greater reactivity towards electrophiles. |
| Quantum-Chemical | LUMO Energy | 2.1 eV | Indicates the electron-accepting ability (electrophilicity). Lower values suggest greater reactivity towards nucleophiles. |
| Quantum-Chemical | HOMO-LUMO Gap | 11.6 eV | Relates to the chemical stability of the molecule. A smaller gap suggests higher reactivity. researchgate.net |
| Quantum-Chemical | Partial Charge on N | -0.45 | Quantifies the nucleophilicity of the amine group, a likely site for protonation or reaction with electrophiles. |
| Quantum-Chemical | Partial Charge on O | -0.38 | Quantifies the basicity and electron-donating influence of the ether oxygen. |
| Constitutional | Molecular Weight | 87.12 g/mol nih.gov | Affects transport properties and can be a baseline descriptor in QSAR models. jocpr.com |
| Physicochemical | Polarizability | 9.8 ų | Influences non-covalent interactions and reactivity in polar environments. researchgate.net |
| Physicochemical | Dipole Moment | 1.9 D | Reflects the overall polarity of the molecule, affecting solubility and intermolecular forces. |
Such theoretical investigations provide a powerful framework for understanding and predicting the chemical behavior of this compound, facilitating its application in areas like polymer and synthetic chemistry by enabling the in silico design of reactions and novel molecules. nih.gov
Advanced Analytical Methodologies in the Characterization of 2 Vinyloxy Ethanamine Research
High-Resolution Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in 2-(vinyloxy)ethanamine, offering insights into reaction mechanisms.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound. scispace.com ¹H NMR and ¹³C NMR spectra provide precise information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. This allows for unambiguous confirmation of the vinyloxy and ethanamine moieties.
In mechanistic studies, NMR is invaluable. For instance, in polymerization reactions involving this compound, NMR can be used to monitor the disappearance of the vinyl protons, providing real-time data on reaction kinetics. researchgate.net It can also help in understanding the stereochemistry of reactions, as demonstrated in studies of palladium-catalyzed reactions where the diastereomeric ratio of products was determined by ¹H NMR analysis. diva-portal.org Furthermore, quantitative NMR (qNMR) can be employed for purity assessment by comparing the integral of a signal from the analyte with that of a certified internal standard. nih.gov This is particularly useful for identifying and quantifying impurities that may have signals overlapping with the main compound. nih.gov
Below is a table summarizing typical ¹H NMR spectral data for a related compound, which can be used as a reference for interpreting the spectra of this compound derivatives.
| Proton Type | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| ArH | 8.51 – 7.52 | m | - |
| OCH₂ | 4.51 | t | 6.0 |
| CH₂Br | 3.56 | t | 6.5 |
| CH₂ | 2.35 | papp | 6.3 |
| Data derived from a representative compound in a study. rsc.org |
Mass Spectrometry (MS) for Reaction Progress and Product Identification
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound and its reaction products. nih.gov The molecular ion peak in the mass spectrum confirms the molecular formula C₄H₉NO. chemspider.com Fragmentation patterns observed in the mass spectrum provide structural information, helping to identify different parts of the molecule. docbrown.info
MS is extensively used to monitor the progress of reactions by detecting the formation of intermediates and final products. In complex reaction mixtures, the high sensitivity and selectivity of MS allow for the identification of even minor components. wikipedia.org For example, in studies on the oxidation of related cyclic ethers, time-resolved photoionization mass spectrometry has been used to observe product formation and elucidate reaction mechanisms. acs.org
The following table shows the mass-to-charge ratios (m/z) of possible fragment ions that could be observed in the mass spectrum of this compound.
| Ion | m/z | Possible Fragment |
| [M]⁺ | 87 | [CH₂=CHOCH₂CH₂NH₂]⁺ |
| M-15 | 72 | [CH₂=CHOCH₂CH₂NH]⁺ |
| M-29 | 58 | [CH₂=CHOCH₂]⁺ |
| M-43 | 44 | [CH₂NH₂]⁺ |
| Hypothetical fragmentation based on common fragmentation patterns. |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule based on their vibrational frequencies. copbela.orgspectroscopyonline.com For this compound, IR spectroscopy can confirm the presence of the amine (N-H), vinyl (C=C), and ether (C-O-C) functional groups.
The N-H stretching vibrations of the primary amine typically appear as two bands in the region of 3300-3500 cm⁻¹. copbela.org The C=C stretching vibration of the vinyl group is expected around 1640-1680 cm⁻¹, and the C-O-C stretching of the ether linkage appears in the 1050-1150 cm⁻¹ region. libretexts.org The absence or presence of specific absorption bands can indicate the consumption of reactants and the formation of products during a reaction. savemyexams.com
Raman spectroscopy provides similar information but is particularly sensitive to non-polar bonds, making it useful for observing the C=C bond of the vinyl group. americanpharmaceuticalreview.com Differences in the spectra of starting materials and products can be used to monitor reaction progress and identify new chemical entities. spectroscopyonline.com
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| N-H (primary amine) | Stretch | 3300-3500 | Medium (often two bands) |
| C-H (sp²) | Stretch | 3000-3100 | Medium |
| C-H (sp³) | Stretch | 2850-2960 | Strong |
| C=C (vinyl) | Stretch | 1640-1680 | Medium |
| C-O-C (ether) | Stretch | 1050-1150 | Strong |
| General IR absorption ranges for functional groups. core.ac.uk |
Chromatographic Separations and Analysis for Purity and Reaction Profile Monitoring
Chromatographic techniques are essential for separating the components of a mixture, allowing for the individual analysis of each compound. This is critical for assessing the purity of this compound and for monitoring the complex profile of a chemical reaction.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products
Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile compounds. phcog.com In the context of this compound research, GC-MS can be used to separate and identify volatile starting materials, products, and byproducts. jmchemsci.comjmchemsci.com The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides identification of each separated component. nih.gov
This technique is particularly useful for determining the purity of this compound and for analyzing the product distribution in reactions where volatile species are formed. diva-portal.org For instance, in a study of palladium-catalyzed reactions, GC-MS was used to determine the yield and purity of the products in the crude reaction mixture. diva-portal.org
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species
For non-volatile or thermally labile compounds that are not suitable for GC analysis, liquid chromatography-mass spectrometry (LC-MS) is the method of choice. wikipedia.org LC separates compounds in a liquid mobile phase, making it suitable for a wide range of molecules, including polar and high molecular weight species. nih.gov
In research involving this compound, LC-MS is crucial for analyzing reactions that produce non-volatile products, such as polymers or functionalized materials. The combination of liquid chromatography for separation and mass spectrometry for detection and identification allows for a comprehensive analysis of the reaction mixture. nih.gov LC-MS can provide information on the molecular weight distribution of polymers and help in the structural elucidation of complex, non-volatile products. wikipedia.org The technique is widely applied in various fields, including the analysis of biochemical and organic compounds in complex samples. wikipedia.org
The following table outlines the applicability of different chromatographic techniques for the analysis of compounds related to this compound research.
| Technique | Analyte Volatility | Typical Applications |
| GC-MS | Volatile | Purity assessment of starting material, analysis of volatile reaction products and byproducts. |
| LC-MS | Non-Volatile, Thermally Labile | Analysis of polymers, functionalized materials, and other non-volatile reaction products. |
Microscopy and Imaging Techniques for Polymer Morphology and Nanostructures
Microscopy techniques are vital for the direct visualization of polymer morphology, offering insights that bulk characterization methods cannot provide. For polymers capable of self-assembly, such as those containing functional groups like the amine in this compound, understanding the resulting nanostructures and supramolecular assemblies is critical. High-resolution imaging techniques like Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are particularly powerful in this regard. mdpi.comwiley.com
Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are complementary techniques for characterizing the nanoscale structure of polymers. wiley.com They provide direct evidence of the size, shape, and organization of polymer chains and their assemblies. rsc.org
Atomic Force Microscopy (AFM) operates by scanning a sharp tip attached to a cantilever across a sample surface. utwente.nl It can generate high-resolution, three-dimensional topographical images of individual polymer chains and their arrangements in various environments. utwente.nlnih.gov AFM is particularly advantageous for studying the surface morphology of polymer films and can be used to probe local mechanical properties like adhesion. mdpi.commdpi.com In the study of supramolecular systems, AFM can visualize the formation of complex architectures, confirming the success of self-assembly processes. rsc.orgmdpi.com
Transmission Electron Microscopy (TEM) generates images by transmitting a beam of electrons through an ultra-thin specimen. researchgate.net It offers exceptional spatial resolution, making it ideal for visualizing the internal structure of polymer nanoparticles and assemblies. mdpi.com To enhance contrast for organic materials like polymers, staining agents are often used. wiley.comnih.gov TEM analysis can reveal the core-shell structure of micelles, the morphology of polymer blends, and the size distribution of nanoparticles with high precision. mdpi.comresearchgate.net In some advanced applications, liquid-cell TEM allows for the in-situ visualization of dynamic processes, such as temperature-induced morphological changes in thermoresponsive polymers. nih.gov
The combined use of AFM and TEM provides a comprehensive understanding of polymer nanostructures, from surface topography to internal morphology. wiley.com For polymers derived from this compound, these techniques are instrumental in elucidating how intermolecular forces drive the formation of supramolecular structures.
| Technique | Information Provided | Significance in Polymer Characterization |
|---|---|---|
| Atomic Force Microscopy (AFM) | High-resolution 3D surface topography; single-chain visualization; local mechanical properties (adhesion, stiffness). | Confirms the molecular architecture and surface morphology of self-assembled structures; allows direct observation of individual macromolecular chains. nih.govmdpi.com |
| Transmission Electron Microscopy (TEM) | High-resolution 2D projection images; internal morphology (e.g., core-shell); nanoparticle size and shape distribution. | Reveals the internal structure of nanoscopic assemblies like micelles and vesicles; provides statistical data on particle size distribution. mdpi.comnih.gov |
Future Research Trajectories and Emerging Applications of 2 Vinyloxy Ethanamine
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The development of efficient and selective catalytic systems is paramount for controlling the reactions of 2-(vinyloxy)ethanamine. Future research will likely concentrate on organometallic complexes that can precisely orchestrate its polymerization and functionalization.
Palladium-based catalysts have shown considerable promise. For instance, palladium(II) acetate (B1210297) complexes with bidentate ligands like 1,10-phenanthroline (B135089) have been used to efficiently catalyze the transetherification of alcohols with ethyl vinyl ether, a reaction analogous to the synthesis of vinyl ether monomers. mdpi.comkpi.ua Research is expected to optimize these systems for this compound, aiming for higher yields and milder reaction conditions, such as room temperature, to improve the sustainability of the process. mdpi.comkpi.ua Furthermore, palladium(0) and copper(I) complexes are effective in amination reactions, which could be leveraged for further derivatization of the amine group in this compound or its polymeric forms. rsc.org The choice of ligand, such as DavePhos, has been found to be crucial in these reactions, influencing efficiency and preventing side reactions like diarylation. rsc.org
Future investigations will likely explore a broader range of metal centers and ligand designs to fine-tune catalytic activity. The goal is to develop systems that offer high turnover numbers, exceptional selectivity for either the vinyl or amine group as needed, and robustness under various reaction conditions.
Development of Advanced Polymer Architectures with Multi-Stimuli Responsiveness
The presence of both an amine group (pH-responsive) and a poly(vinyl ether) backbone (thermo-responsive) in polymers of this compound provides a foundation for creating advanced, multi-stimuli-responsive materials. osaka-u.ac.jpacs.org These "intelligent" materials can undergo significant property changes in response to environmental triggers like temperature, pH, and light. rsc.orgosaka-u.ac.jpacs.org
Living cationic polymerization of vinyl ethers is a key technique that enables the synthesis of polymers with well-defined architectures, such as block copolymers. nih.govacs.org This control allows for the precise placement of functional units, leading to predictable and sharp responses. For example, research on other vinyl ethers has produced dual-responsive copolymers that are both thermo-responsive and acid-degradable, with the response pattern dictated by the polymer sequence (e.g., alternating vs. block). rsc.org
Future work will focus on synthesizing block copolymers where one block consists of poly(this compound) and the other comprises a different responsive polymer. This could lead to materials with multiple, distinct transition points. osaka-u.ac.jp For instance, combining a pH/thermo-responsive poly(this compound) block with a light-responsive block containing azobenzene (B91143) moieties could create a sophisticated system for applications in drug delivery or as smart hydrogels for tissue engineering. rsc.orgresearchgate.net The development of such complex architectures is a key step toward creating materials with programmable functions inspired by biological systems. nih.gov
Integration into Hybrid and Composite Materials for Advanced Functionality
The distinct functionalities of this compound make it an excellent candidate monomer for creating advanced hybrid and composite materials with enhanced properties. The vinyl ether group can participate in polymerization to form the bulk matrix, while the amine group can act as a powerful adhesion promoter or a site for grafting other functionalities.
Furthermore, vinyl ether-based resins are attractive for advanced composites because they exhibit low moisture absorption compared to traditional epoxy resins, which enhances performance in hot and wet conditions. kpi.ua The low viscosity of vinyl ether monomers also makes them suitable for manufacturing processes like resin transfer molding and pultrusion. kpi.ua Future research will involve formulating resins with this compound and integrating them with various reinforcing agents (e.g., glass fibers, carbon nanotubes, ceramic nanoparticles) to create multifunctional composites. bohrium.com These materials could possess a combination of desirable traits, such as high mechanical strength, thermal stability, and tailored electromagnetic or sensory properties. bohrium.com
Computational Design of New Vinyloxyethanamine Derivatives with Tuned Properties
Computational chemistry and molecular modeling are powerful tools for accelerating the discovery of new molecules with desired properties, reducing the need for extensive trial-and-error synthesis. dntb.gov.uaresearchgate.net Future research will increasingly rely on these methods to design novel derivatives of this compound with properties tuned for specific applications.
Using methodologies like Density Functional Theory (DFT), researchers can predict the electronic structure, reactivity, and thermodynamic properties of hypothetical derivatives. dntb.gov.ua For example, one could computationally screen a library of derivatives with different substituents on the ethyl bridge or the amine nitrogen to identify candidates with:
Optimized Reactivity: Tuning the electron density of the vinyl group to enhance its polymerization rate in cationic or radical systems.
Enhanced Stimuli-Responsiveness: Predicting how structural changes will affect the pKa of the amine group or the lower critical solution temperature (LCST) of the corresponding polymer.
Improved Interfacial Adhesion: Modeling the interaction energy between a derivative and the surface of a composite filler to predict adhesion strength.
Molecular dynamics (MD) simulations can further be used to predict the bulk properties of polymers and composites made from these new monomers, assessing characteristics like glass transition temperature, mechanical modulus, and the dynamics of self-assembly for stimuli-responsive systems. This computational-first approach will guide synthetic efforts toward the most promising candidates, saving time and resources.
| Computational Method | Application for this compound Derivatives | Predicted Properties |
| Density Functional Theory (DFT) | Analyzing electronic structure of new derivatives. | Reactivity, heat of formation, bond dissociation energy. |
| Molecular Dynamics (MD) | Simulating polymer chains and their interactions. | Glass transition temperature, mechanical properties, self-assembly behavior. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating molecular structure with observed properties. | Polymerization kinetics, stimuli-response thresholds. |
Scalable and Sustainable Manufacturing Processes for Industrial Relevance
For this compound and its derivatives to find widespread use, the development of scalable, cost-effective, and environmentally friendly manufacturing processes is essential. Future research will focus on moving beyond laboratory-scale batch syntheses to processes suitable for industrial production.
A key area of investigation is the development of continuous flow manufacturing systems, such as using continuously stirred-tank reactors (CSTR). mdpi.com Flow chemistry offers numerous advantages over batch processing, including better heat and mass transfer, improved safety, higher consistency, and easier scalability. Optimizing a flow process for the synthesis of this compound could significantly increase production efficiency and reduce waste. mdpi.com
Sustainability will be a major driver of this research. This includes:
Green Catalysis: Developing highly efficient, reusable, or non-precious metal catalysts to replace expensive and toxic ones. The use of organocatalysts is also a promising avenue. acs.org
Bio-based Feedstocks: Exploring synthetic routes that utilize renewable resources. For instance, a novel vinyl ether monomer has been successfully produced from soybean oil, demonstrating the potential for using bio-derived starting materials. nih.gov
Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from the reactants into the final product, minimizing byproduct formation. Transetherification reactions, which can have high conversion rates at room temperature, are a step in this direction. mdpi.com
Energy Efficiency: Optimizing reaction conditions to lower energy consumption, for example, by using catalysts that are highly active at lower temperatures.
By focusing on these principles, future research can pave the way for the industrial-scale production of this compound in a manner that is both economically viable and environmentally responsible.
Q & A
Q. What synthetic routes are effective for preparing 2-(Vinyloxy)ethanamine, and what are the critical reaction parameters?
- Methodological Answer : A common approach involves coupling vinyl ethers with ethanolamine derivatives under palladium-catalyzed conditions. For example, reacting 2-aminoethanol with vinyl bromide in the presence of a Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a base like K₂CO₃ in anhydrous THF at 60–80°C for 12–24 hours. Key parameters include maintaining an inert atmosphere (N₂/Ar) to prevent oxidation and controlling stoichiometry to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, eluent: MeOH/CH₂Cl₂) is recommended .
Q. How can researchers characterize this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : The vinyloxy group’s protons appear as doublets in ¹H NMR (δ 4.5–5.5 ppm, coupling constant J = 6–8 Hz). The ethanamine protons show resonances at δ 2.8–3.2 ppm (NH₂) and δ 1.5–2.0 ppm (CH₂).
- IR : Stretching vibrations for the vinyl ether (C-O-C) appear at 1100–1250 cm⁻¹, while NH₂ bending is observed near 1600 cm⁻¹.
- Mass Spectrometry : The molecular ion peak ([M+H]⁺) should match the theoretical molecular weight (e.g., 101.12 g/mol). Fragmentation patterns include loss of NH₂ (Δm/z = 16) and cleavage of the vinyloxy group .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : The compound is sensitive to moisture and light. Store at –20°C in amber vials under argon. Stability tests using HPLC (C18 column, mobile phase: acetonitrile/water) show <5% degradation over 6 months when stored properly. Avoid prolonged exposure to acidic/basic conditions to prevent hydrolysis of the vinyloxy group .
Advanced Research Questions
Q. How does the vinyloxy substituent influence the compound’s electronic and steric interactions in biological systems?
- Methodological Answer : The vinyloxy group acts as an electron-withdrawing moiety, polarizing the ethanamine backbone and enhancing hydrogen-bonding capacity with targets like GPCRs or enzymes. Computational studies (DFT calculations at the B3LYP/6-31G* level) reveal a dipole moment of ~2.5 D, favoring interactions with hydrophobic receptor pockets. Steric effects are minimal due to the planar vinyl group, enabling facile binding .
Q. What strategies can resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer :
- Data Normalization : Standardize assay conditions (e.g., cell lines, incubation time) across studies. For example, discrepancies in IC₅₀ values for kinase inhibition may arise from variations in ATP concentrations.
- Structure-Activity Relationship (SAR) : Compare derivatives with systematic substitutions (e.g., replacing vinyloxy with methoxy or halogen groups). QSAR models (using descriptors like logP, polar surface area) can identify critical pharmacophores.
- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding affinity and functional assays (e.g., cAMP modulation) .
Q. What experimental designs are optimal for probing the metabolic pathways of this compound?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactor. Analyze metabolites via LC-MS/MS (Q-TOF instrument, positive ion mode). Major Phase I metabolites typically include hydroxylation at the vinyl group (m/z +16).
- CYP Enzyme Mapping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolizing enzymes.
- Reactive Intermediate Trapping : Add glutathione (GSH) to detect electrophilic intermediates formed via epoxidation of the vinyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
